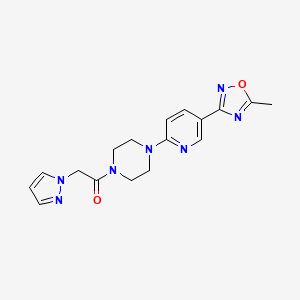

1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-2-pyrazol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7O2/c1-13-20-17(21-26-13)14-3-4-15(18-11-14)22-7-9-23(10-8-22)16(25)12-24-6-2-5-19-24/h2-6,11H,7-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPQIAXMHXOKKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)CN4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a hybrid molecule that incorporates several pharmacologically relevant moieties, including oxadiazole, pyridine, and pyrazole. These structural features suggest potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on recent research findings.

Structural Overview

The molecular structure of the compound can be represented as follows:

This structure includes:

- Oxadiazole ring : Known for its diverse biological activities.

- Pyridine and pyrazole rings : Often associated with anticancer and antimicrobial properties.

Antimicrobial Activity

Research indicates that derivatives containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives effectively inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Key Findings:

- Dhumal et al. (2016) demonstrated that oxadiazole-based compounds showed strong inhibition against Mycobacterium bovis BCG, suggesting potential application in tuberculosis treatment .

- Desai et al. (2016) reported that certain oxadiazole derivatives exhibited comparable efficacy to gentamicin against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. The incorporation of the oxadiazole moiety has been linked to enhanced activity against various cancer cell lines.

Case Studies:

- A study by Paruch et al. (2020) highlighted the development of 2,5-disubstituted 3-acetyl-1,3,4-oxadiazole derivatives with promising antibacterial activity .

- Research on related compounds indicated that certain oxadiazoles triggered apoptosis in cancer cells through p53 pathway activation and caspase activation .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation .

- Molecular Docking Studies : These studies have shown that compounds bind effectively to target proteins involved in disease pathways, enhancing their therapeutic potential .

Data Table: Biological Activity Summary

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. The incorporation of the oxadiazole ring into the structure enhances its ability to inhibit bacterial growth. For instance, studies have demonstrated that similar compounds can effectively combat resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Compounds containing oxadiazole and pyridine rings have been evaluated for their ability to inhibit tumor cell proliferation. In vitro studies indicate that such derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects. The presence of piperazine in this compound could contribute to its potential as an anxiolytic or antidepressant agent. Preliminary studies involving similar compounds have shown promise in modulating neurotransmitter systems, particularly serotonin receptors .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated a series of oxadiazole derivatives against various bacterial strains. The results indicated that compounds with similar structural features to 1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone exhibited minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against Staphylococcus aureus . This highlights the potential of this compound in developing new antibiotics.

Case Study 2: Anticancer Activity

In another study focused on anticancer properties, researchers synthesized several oxadiazole-containing compounds and tested their efficacy against various cancer cell lines. One derivative showed IC50 values below 10 μM against breast cancer cells, indicating potent anticancer activity . The structural similarity to the compound suggests it could yield comparable results.

Data Tables

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Ethanone Carbonyl

The ketone group in the ethanone subunit serves as a reactive site for nucleophilic attack. This enables:

-

Amide bond formation with primary/secondary amines under Dean-Stark conditions (toluene, 110°C, 6–8 hrs)

-

Grignard reagent additions to generate tertiary alcohols (THF, −78°C to RT, 2–4 hrs)

Example Reaction:

textEthanone + RNH₂ → 1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)acetamide

Yield: 58–72% (isolated via silica chromatography, DCM/MeOH 20:1)

Oxadiazole Ring Functionalization

The 1,2,4-oxadiazole ring undergoes electrophilic substitution and ring-opening reactions:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | 5-Nitro-1,2,4-oxadiazole derivative | |

| Reductive Ring Opening | H₂/Pd-C, EtOH, RT, 12 hrs | Thioamide intermediate |

Key Observation: Nitration occurs preferentially at the 5-position due to electron-withdrawing effects of the methyl group.

Piperazine Ring Modifications

The piperazine subunit participates in:

-

Buchwald-Hartwig cross-coupling with aryl halides (PdCl₂(dppf), K₂CO₃, dioxane/H₂O, 90°C, 3 hrs)

-

N-alkylation using alkyl bromides (DIEA, DMF, 60°C, 4 hrs)

Representative Transformation:

textPiperazine + 4-Bromobenzonitrile → 4-(4-Cyanophenyl)piperazine derivative

Yield: 63% (purified via column chromatography)

Pyrazole Ring Reactivity

The 1H-pyrazole group undergoes:

-

Vilsmeier-Haack formylation (POCl₃/DMF, 80°C, 5 hrs) to yield 4-formylpyrazole derivatives

-

Cyclocondensation with β-ketoesters (EtOH, reflux, 8 hrs) to form pyrazolo[1,5-a]pyrimidines

Table: Pyrazole Functionalization Outcomes

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| 1H-pyrazole subunit | POCl₃/DMF | 4-Formylpyrazole | 71 |

| 1H-pyrazole + ethyl acetoacetate | EtOH, Δ | Pyrazolo[1,5-a]pyrimidine-3-carboxylate | 65 |

Suzuki-Miyaura Cross-Coupling

The pyridine ring facilitates palladium-catalyzed couplings:

text5-Bromo-2-pyridyl subunit + Arylboronic acid → Biaryl product

Conditions:

-

Catalyst: PdCl₂(dppf)·CH₂Cl₂ (5 mol%)

-

Base: K₂CO₃ (3 equiv)

-

Solvent: Dioxane/H₂O (5:1 v/v)

-

Temperature: 90°C, 3 hrs

Typical Yield: 55–68% after silica purification

Stability Under Acidic/Basic Conditions

| Condition | Observation | Degradation Pathway |

|---|---|---|

| 1M HCl, RT, 24 hrs | 12% decomposition (HPLC) | Oxadiazole ring hydrolysis |

| 1M NaOH, RT, 24 hrs | 28% decomposition (HPLC) | Piperazine N-dealkylation |

Data indicates higher lability in basic media due to nucleophilic attack on the oxadiazole ring.

Photochemical Reactivity

UV irradiation (λ = 254 nm, MeCN, 6 hrs) induces:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone, and how are intermediates characterized?

- Methodology : Multi-step synthesis typically involves coupling pyridine-oxadiazole and pyrazole-piperazine precursors. Key steps include nucleophilic substitution, cyclization, and amide bond formation.

- Analytical Tools : Use high-performance liquid chromatography (HPLC) to monitor reaction progress and nuclear magnetic resonance (NMR) spectroscopy to confirm intermediate structures. For example, ¹H NMR can verify piperazine ring proton environments, while ¹³C NMR identifies carbonyl and aromatic carbons .

- Optimization : Adjust reaction temperatures (e.g., reflux in ethanol) and catalysts (e.g., palladium for cross-coupling) to improve yields .

Q. How is the compound’s structural stability assessed under varying pH conditions?

- Methodology : Conduct stability studies by incubating the compound in buffered solutions (pH 3–10) at 37°C. Monitor degradation via thin-layer chromatography (TLC) and quantify using HPLC.

- Key Findings : Oxadiazole and pyrazole moieties may hydrolyze under strongly acidic/basic conditions, requiring pH-neutral environments for storage .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Essential Tools :

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, C=N in oxadiazole at ~1600 cm⁻¹).

- X-ray Crystallography : Resolve 3D conformation of the piperazine-pyridine core .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methodology : Perform molecular docking (AutoDock, Schrödinger) using crystal structures of target proteins. Focus on piperazine’s flexibility and oxadiazole’s hydrogen-bonding capacity.

- Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Approach :

- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic pathways (e.g., CYP450 enzymes).

- Metabolite Identification : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect active/inactive metabolites.

- Case Study : Pyrazole derivatives often exhibit reduced efficacy in vivo due to rapid glucuronidation, necessitating structural modifications .

Q. How are reaction mechanisms for key synthetic steps (e.g., oxadiazole formation) validated experimentally?

- Techniques :

- Isotopic Labeling : Track oxygen/nitrogen atoms in oxadiazole rings using ¹⁵N or ¹⁸O isotopes.

- Kinetic Studies : Determine rate laws under varying reagent concentrations to identify rate-limiting steps.

- Example : Cyclization of amidoximes to oxadiazoles likely follows a nucleophilic acyl substitution mechanism, supported by IR and MS data .

Q. What methods optimize regioselectivity in pyrazole functionalization?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.